Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-
Overview
Description
Thiourea, N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a fluorophenyl group and a hydroxy-phenylethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of an amine with isothiocyanates. For this specific compound, the synthesis might involve the reaction of 4-fluoroaniline with 2-hydroxy-2-phenylethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions in batch or continuous reactors. The process may include steps such as mixing, heating, and purification to ensure high yield and purity of the final product. Specific details about the industrial production of this compound would require consultation with industrial chemistry sources.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea might yield sulfinyl or sulfonyl compounds, while reduction could produce amines.
Scientific Research Applications
Thiourea derivatives have been extensively studied for their applications in various fields:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl and hydroxy-phenylethyl groups may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-phenyl-N’-(2-hydroxy-2-phenylethyl)-
- Thiourea, N-(4-chlorophenyl)-N’-(2-hydroxy-2-phenylethyl)-
- Thiourea, N-(4-methylphenyl)-N’-(2-hydroxy-2-phenylethyl)-
Uniqueness
The presence of the fluorophenyl group in Thiourea, N-(4-fluorophenyl)-N’-(2-hydroxy-2-phenylethyl)- may impart unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and potentially improved pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxy-2-phenylethyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-6-8-13(9-7-12)18-15(20)17-10-14(19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOFVOYTTOVJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387815 | |
Record name | Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121541-06-8 | |
Record name | Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.